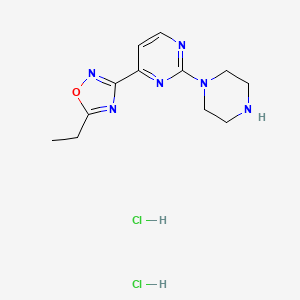

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

CAS No.: 1177092-99-7

Cat. No.: VC2986389

Molecular Formula: C12H18Cl2N6O

Molecular Weight: 333.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177092-99-7 |

|---|---|

| Molecular Formula | C12H18Cl2N6O |

| Molecular Weight | 333.21 g/mol |

| IUPAC Name | 5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride |

| Standard InChI | InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H |

| Standard InChI Key | UVNZWCPOIUWPNZ-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |

| Canonical SMILES | CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |

Introduction

Chemical Identity and Basic Properties

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is identified through several standardized chemical identifiers. The compound features a molecular structure containing multiple nitrogen-containing heterocycles that contribute to its biological research applications.

Chemical Identifiers

The compound is uniquely identified through various chemical registration systems as detailed in Table 1.

Table 1: Chemical Identifiers of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

| Identifier Type | Value |

|---|---|

| CAS Number | 1177092-99-7 |

| IUPAC Name | 5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride |

| PubChem Compound ID | 45588216 |

| Molecular Formula | C₁₂H₁₈Cl₂N₆O |

| Molecular Weight | 333.21 g/mol |

| Standard InChI | InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H |

| Standard InChIKey | UVNZWCPOIUWPNZ-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |

This compound is recognized in chemical databases including PubChem, where it is registered with comprehensive structural and chemical information .

Physical and Chemical Properties

The physical and chemical properties of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride influence its behavior in biological systems and its utility in research applications.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Not specified in available literature |

| Molecular Weight | 333.21 g/mol |

| Solubility | Water-soluble (due to the dihydrochloride salt form) |

| Parent Compound CID | 45588217 (5-Ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole) |

| Creation Date in Databases | 2010-06-21 |

| Last Modification in Databases | 2025-04-05 |

The dihydrochloride salt form enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous biological systems .

Structural Characteristics

The molecular structure of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride features several distinct structural elements that contribute to its chemical behavior and biological interactions.

Key Structural Components

The compound incorporates three main heterocyclic components:

-

A 1,2,4-oxadiazole ring with an ethyl substituent at the 5-position

-

A pyrimidine ring connected to the oxadiazole at the 3-position

-

A piperazine ring attached to the pyrimidine at the 2-position

The molecule exists as a dihydrochloride salt, with the chloride counter-ions likely associated with the basic nitrogen atoms of the piperazine ring .

Structure-Activity Relationships

The structural features of this compound contribute to its biological activity in several ways:

-

The 1,2,4-oxadiazole ring system is known for its biological relevance and appears in various pharmacologically active compounds

-

The pyrimidine ring provides potential for hydrogen bonding and π-stacking interactions with biological targets

-

The piperazine moiety introduces basic centers that can interact with acidic biological residues

-

The dihydrochloride salt form enhances water solubility while preserving the core molecular structure for biological interactions

The combination of these structural elements creates a unique molecular architecture capable of specific interactions with biological targets, particularly in proteomics research applications.

Biochemical Research Applications

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride serves as a valuable tool in biochemical research, with specific applications in proteomics and related fields.

Proteomics Research

This compound is primarily used in proteomics research as a biochemical tool. Its unique structure enables it to interact with specific biological targets, making it useful for studying protein functions and interactions. The compound's structural features allow for:

-

Specific binding to target proteins

-

Manipulation of protein-protein interactions

-

Investigation of signaling pathways

-

Exploration of structure-activity relationships in protein studies

Related Compounds and Structural Analogs

Several structurally related compounds share partial similarity with 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, providing context for understanding its properties within its chemical family.

Direct Structural Analogs

Table 3: Notable Structural Analogs

Related Compounds in Research

Other compounds featuring 1,2,4-oxadiazole cores have been explored in various research contexts:

-

2-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol has a similar oxadiazole-piperazine component but with different connectivity

-

1-[4-[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one represents another piperazine-containing oxadiazole derivative with different substitution patterns

-

Various oxadiazole compounds appear in pharmaceutical patents, indicating their broader relevance in drug discovery

The presence of these related structures in research literature underscores the importance of 1,2,4-oxadiazole scaffolds in biochemical and pharmaceutical research .

| Supplier | Catalog Number | Package Size | Additional Information |

|---|---|---|---|

| Key Organics/Sigma-Aldrich | KEY195583070 | 500 mg | Vendor SKU: AD-0104-500MG |

| Vulcan Chem | VC2986389 | Various | For research use only |

Future Research Directions

Given the structural features and current applications of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, several promising research directions emerge.

Methodological Applications

As a biochemical tool, the compound may find expanded applications in:

-

Protein labeling and tracking experiments

-

Development of novel proteomics methodologies

-

Biological pathway elucidation studies

-

Structural biology investigations requiring specific molecular probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume